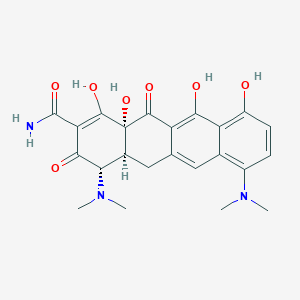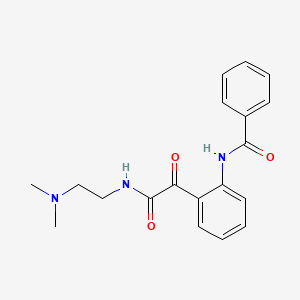
Benzanilide, 2'-((2-(dimethylamino)ethylamino)oxalyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of a benzoyl group attached to an aniline moiety. Benzanilides are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- typically involves the condensation of carboxylic acids with amines. One common method is the reaction of salicylic acid with aniline, although this can lead to side reactions due to the interaction of the carboxyl and phenolic hydroxyl groups . Another approach involves the use of Ru(II) and Pd(II) catalysts to achieve regioselective C(sp2)–H hydroxylation, which allows for the synthesis of ortho-hydroxylated benzanilides with excellent regioselectivity and high yields .
Industrial Production Methods: Industrial production of benzanilides often employs diversity-oriented synthesis (DOS) strategies to rapidly access small libraries of structurally diverse compounds. This approach emphasizes skeletal diversity and is highly valuable for drug discovery .
Chemical Reactions Analysis
Types of Reactions: Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides with various functional groups.
Scientific Research Applications
Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA-PK inhibitor and rotamase inhibitor.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- involves its interaction with specific molecular targets and pathways. For instance, as a DNA-PK inhibitor, it binds to the DNA-dependent protein kinase, inhibiting its activity and thereby affecting DNA repair processes . The compound’s unique structure allows it to interact with various biological targets, leading to diverse bioactivities.
Comparison with Similar Compounds
Hydroxylated Benzanilides: These compounds have hydroxyl groups at different positions, leading to varied bioactivities.
N-ortho-nitrobenzylated Benzanilides: These compounds are designed to control the conformation and membrane permeability of cyclic peptides.
Uniqueness: Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- is unique due to its specific functional groups and the ability to undergo regioselective hydroxylation.
Properties
CAS No. |
85080-23-5 |
|---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[2-[2-(dimethylamino)ethylamino]-2-oxoacetyl]phenyl]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)13-12-20-19(25)17(23)15-10-6-7-11-16(15)21-18(24)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,25)(H,21,24) |
InChI Key |
FSMZATXOSMZTFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





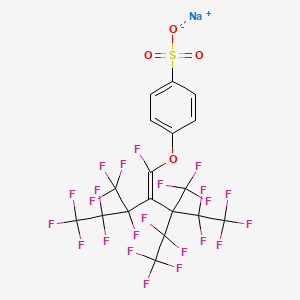

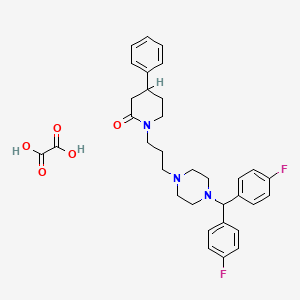
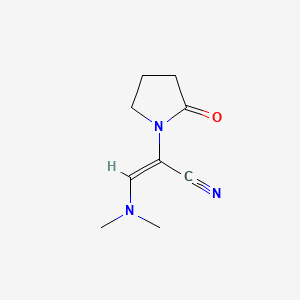
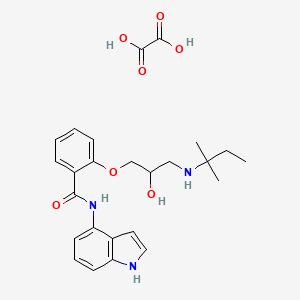
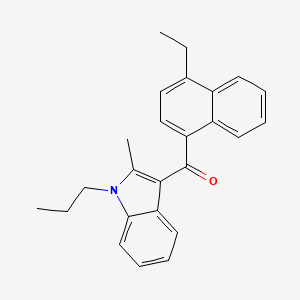

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)


